3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid 3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16502352
InChI: InChI=1S/C13H19NO5/c1-17-10-5-8(4-9(14)7-12(15)16)6-11(18-2)13(10)19-3/h5-6,9H,4,7,14H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H19NO5
Molecular Weight: 269.29 g/mol

3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid

CAS No.:

Cat. No.: VC16502352

Molecular Formula: C13H19NO5

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid -

Specification

Molecular Formula C13H19NO5
Molecular Weight 269.29 g/mol
IUPAC Name 3-amino-4-(3,4,5-trimethoxyphenyl)butanoic acid
Standard InChI InChI=1S/C13H19NO5/c1-17-10-5-8(4-9(14)7-12(15)16)6-11(18-2)13(10)19-3/h5-6,9H,4,7,14H2,1-3H3,(H,15,16)
Standard InChI Key YGJFDWMZQQRZBU-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC(CC(=O)O)N

Introduction

3-Amino-4-(3,4,5-trimethoxyphenyl)butyric acid is an organic compound that belongs to the class of amino acids and derivatives. It is characterized by a butyric acid backbone with an amino group at the third position and a phenyl ring substituted with three methoxy groups (at the 3rd, 4th, and 5th positions). This unique structure contributes to its chemical properties and potential applications in medicinal chemistry.

Structural Features and Chemical Characteristics

The structure of 3-Amino-4-(3,4,5-trimethoxyphenyl)butyric acid includes:

  • A butyric acid backbone that provides flexibility for interactions with biological targets.

  • A trimethoxyphenyl group, which enhances hydrophobicity and may contribute to specific biological activities.

  • An amino group, enabling nucleophilic reactions and hydrogen bonding.

Chemical Behavior:

The compound exhibits reactivity typical of amino acids, including:

  • Nucleophilic Reactions: The amino group can participate in nucleophilic substitutions.

  • Electrophilic Reactions: The carboxylic acid group can undergo esterification or amidation.

  • Hydrogen Bonding: Functional groups allow interactions with enzymes or receptors.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound. A common approach involves protecting the amino group to prevent side reactions during synthesis:

Example Synthetic Route:

  • Protection of the Amino Group: Using tert-butoxycarbonyl (BOC) to shield the amino functionality.

  • Introduction of Trimethoxyphenyl Group: Reaction with an appropriate phenolic derivative under controlled conditions.

  • Deprotection: Removal of the BOC group to restore the free amino group.

Common Reagents:

  • Tetrahydrofuran (THF) as a solvent

  • Sodium bicarbonate for pH adjustment

  • Sodium borohydride for reduction reactions

Potential Applications

Medicinal Chemistry:
The unique structure of 3-Amino-4-(3,4,5-trimethoxyphenyl)butyric acid suggests potential biological activities. Compounds with similar structures have been investigated for:

  • Anti-inflammatory properties

  • Neuroprotective effects

  • Enzyme inhibition (e.g., lipoxygenase pathways).

Comparative Analysis with Related Compounds

Compound NameSimilaritiesUnique Features
5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acidContains a trimethoxyphenyl groupFeatures a keto group at the fifth position
(S)-2-(3,4,5-trimethoxyphenyl)butanoic acidShares phenyl substitutionDifferent stereochemistry and backbone
3-Amino-4-(2-methoxyphenyl)butyric acidSimilar backbone but fewer methoxy groupsLess hydrophobic due to fewer substituents

The trimethoxy substitution significantly impacts hydrophobicity and potential binding affinity in biological systems compared to other derivatives.

Challenges and Research Gaps

Despite its promising structure, several research gaps remain:

  • Limited Biological Data: Experimental studies are needed to confirm pharmacological activities.

  • Mechanistic Insights: Further investigations into its interaction with enzymes or receptors are required.

  • Optimization for Drug Development: Structural modifications could enhance bioavailability or target specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator